3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile
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Overview
Description
3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile is an organic compound with a complex structure that includes a piperidine ring, a methoxymethyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile typically involves multiple steps, starting from readily available starting materials. One common method involves the reaction of 4-methylpiperidine with methoxymethyl chloride to introduce the methoxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methoxymethyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent or as a building block for drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile involves its interaction with specific molecular targets. The methoxymethyl and nitrile groups play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: A simpler analog without the methoxymethyl and nitrile groups.
Methoxymethylpiperidine: Lacks the nitrile group but has the methoxymethyl group.
3-Oxopropanenitrile: Contains the nitrile group but lacks the piperidine ring and methoxymethyl group.
Uniqueness
3-(4-(Methoxymethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile is unique due to the combination of its functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C11H18N2O2 |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
3-[4-(methoxymethyl)-4-methylpiperidin-1-yl]-3-oxopropanenitrile |
InChI |
InChI=1S/C11H18N2O2/c1-11(9-15-2)4-7-13(8-5-11)10(14)3-6-12/h3-5,7-9H2,1-2H3 |
InChI Key |
CMVGKGLDHIQALN-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CC#N)COC |
Origin of Product |
United States |
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